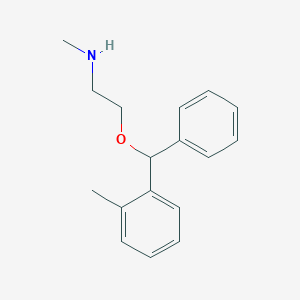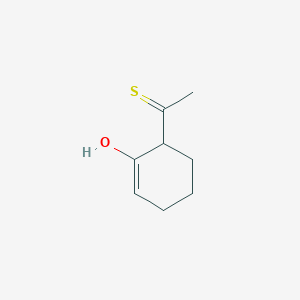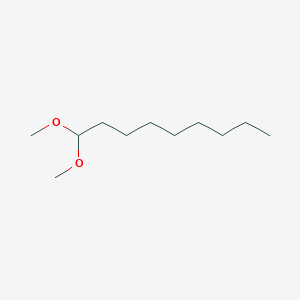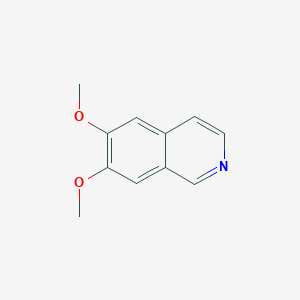
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is notable for its vivid coloration, which makes it useful in various applications, including dyes and pigments. The presence of the dimethylamino group enhances its electron-donating properties, making it a versatile molecule in both industrial and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-(dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 7-methylquinoline under alkaline conditions to yield the desired azo compound.
Reaction Steps:
Azo Coupling:
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo bond (N=N) leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions. Its vivid coloration helps in visualizing reaction progress and endpoints.
Biology: Employed in staining techniques for microscopy, allowing for the visualization of cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and inks.
作用機序
The mechanism of action of N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and, consequently, its interaction with other molecules. In biological systems, this property can be harnessed to control cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Methyl Red: Another azo compound with similar structural features but different functional groups.
Phenazopyridine: Used as a urinary tract analgesic, shares the azo linkage but has distinct pharmacological properties.
Azobenzene: A simpler azo compound that serves as a model for studying photoisomerization.
Uniqueness
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE is unique due to its combination of the dimethylamino group and the quinoline ring. This structure imparts specific electronic properties that enhance its utility in various applications, particularly in fields requiring precise control of light-induced processes.
特性
CAS番号 |
17400-65-6 |
|---|---|
分子式 |
C18H18N4 |
分子量 |
290.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(7-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-11-17-16(5-4-10-19-17)18(12-13)21-20-14-6-8-15(9-7-14)22(2)3/h4-12H,1-3H3 |
InChIキー |
JEJUEEUEPOOUPB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=N2)C(=C1)N=NC3=CC=C(C=C3)N(C)C |
正規SMILES |
CC1=CC2=C(C=CC=N2)C(=C1)N=NC3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(6,6-Dimethyl-5-bicyclo[2.2.1]heptanyl)ethanol](/img/structure/B95594.png)










